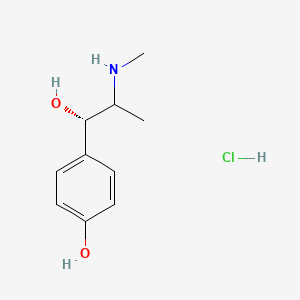

Methylsynephrine hydrochloride

Description

Nomenclature and Classification of Methylsynephrine Hydrochloride

This compound is a synthetic compound that has been a subject of scientific research due to its specific chemical properties and relationship to other well-known compounds.

This compound is known by several other names in scientific literature and chemical databases. The most common synonym is Oxilofrine. ontosight.ainih.govopss.org Other designations include p-hydroxyephedrine, 4-hydroxyephedrine, and Suprifen. nih.govvulcanchem.comcymitquimica.com The variety of names reflects its history and structural relationship to other compounds.

| Synonym/Designation | Reference |

|---|---|

| Oxilofrine | ontosight.ainih.govopss.org |

| p-Hydroxyephedrine | opss.orgvulcanchem.com |

| 4-Hydroxyephedrine | nih.gov |

| Suprifen | nih.govcymitquimica.com |

| Carnigen | nih.govcymitquimica.com |

| 1-(4-Hydroxyphenyl)-2-methylaminopropanol | ontosight.ainih.gov |

The molecular formula of this compound is C₁₀H₁₅NO₂·HCl. vulcanchem.com Its structure is characterized by a phenol (B47542) group (a benzene ring with a hydroxyl group), and an aminoethanol side chain with a methyl group on the nitrogen atom and another methyl group at the alpha position relative to the phenyl ring. wikipedia.org This specific arrangement of functional groups is key to its chemical behavior. The molecular weight of the hydrochloride salt is approximately 217.69 g/mol . vulcanchem.comcymitquimica.com

This compound is classified as a synthetic phenethylamine (B48288) derivative. ontosight.ai The core of its structure is the phenethylamine skeleton, which consists of a phenyl ring attached to an ethylamine (B1201723) side chain. wikipedia.org This classification places it in a large family of compounds, both natural and synthetic, that interact with the adrenergic system. ontosight.aiwikipedia.org Its synthesis and classification as a synthetic compound are well-documented in chemical literature. webmd.com

Contextualization within Adrenergic Compound Research

The study of this compound is part of the broader field of adrenergic compound research, which has a long history and includes many related substances.

Research into sympathomimetic amines, compounds that mimic the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), dates back to the early 20th century. ispyphysiology.comweber.edu The discovery that these compounds could elicit physiological responses led to the classification of adrenergic receptors into alpha and beta types by Raymond Ahlquist in 1948. ispyphysiology.comwikipedia.org This foundational work paved the way for the synthesis and study of a vast number of related compounds, including methylsynephrine, to understand their structure-activity relationships. wikipedia.orgnih.gov The development of these synthetic amines has been driven by the desire to create molecules with more specific actions on different receptor subtypes. nih.govkarger.com

This compound shares structural similarities with other well-known adrenergic compounds, which helps in understanding its properties.

Synephrine (B1677852): Methylsynephrine is a structural analogue of synephrine. Both possess a phenol ring and an aminoethanol side chain. The key difference is the presence of an additional methyl group on the alpha carbon of the side chain in methylsynephrine. nih.govresearchgate.net Synephrine exists as different isomers (p-, m-, and o-), with p-synephrine being the most common. nih.gov

Ephedrine: Methylsynephrine is also closely related to ephedrine; it is sometimes referred to as 4-hydroxyephedrine. nih.govwikipedia.org Both compounds have a phenylpropylamine backbone with a hydroxyl group at the beta position and a methylamino group. The distinguishing feature of methylsynephrine is the hydroxyl group on the phenyl ring, which is absent in ephedrine. wikipedia.orgnih.gov

These structural relationships are significant because minor changes in the molecular structure can lead to different pharmacological profiles and interactions with adrenergic receptors. nih.govresearchgate.netnih.gov

| Compound | Key Structural Features |

|---|---|

| Methylsynephrine | Phenol group, β-hydroxyl group, α-methyl group, N-methyl group |

| Synephrine | Phenol group, β-hydroxyl group, N-methyl group (lacks α-methyl group) |

| Ephedrine | Phenyl group (no hydroxyl), β-hydroxyl group, α-methyl group, N-methyl group |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16ClNO2 |

|---|---|

Molecular Weight |

217.69 g/mol |

IUPAC Name |

4-[(1S)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7?,10-;/m1./s1 |

InChI Key |

ICBZSKCTKKUQSY-DLGLCQKISA-N |

Isomeric SMILES |

CC([C@H](C1=CC=C(C=C1)O)O)NC.Cl |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Reaction Conditions

Two primary synthetic strategies have been established for the production of Methylsynephrine hydrochloride: reductive amination and multi-step sequences from phenol (B47542) derivatives.

Reductive amination is a widely utilized method for forming amines from ketones or aldehydes. mdma.chpsu.edu This process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdma.chyoutube.com In the context of Methylsynephrine synthesis, this approach typically starts from 4-Hydroxyphenylacetone.

The synthesis begins with the reaction between 4-Hydroxyphenylacetone and methylamine (B109427). This condensation reaction forms a Schiff base, or imine, intermediate. The reaction is a nucleophilic addition of the amine to the carbonyl group of the ketone, followed by the elimination of a water molecule to form the C=N double bond of the imine. mdma.ch

Once the imine is formed, it is reduced to the secondary amine, Methylsynephrine. This reduction can be accomplished using several methods, most commonly catalytic hydrogenation or chemical reduction with hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, typically Palladium on carbon (Pd/C). samaterials.commasterorganicchemistry.com The reaction of 4-Hydroxyphenylacetone with aqueous methylamine is carried out in methanol (B129727) under a hydrogen atmosphere (around 50 psi) with a 5% Pd/C catalyst. This process directly converts the ketone to the amine in a single step, yielding a racemic mixture of the product. Pd/C catalysts are favored for their efficiency in hydrogenating various unsaturated compounds. samaterials.commdpi.com

Chemical Reduction: Alternatively, hydride-based reducing agents can be used. Sodium borohydride (B1222165) (NaBH₄) can reduce the ketone function after an initial amination step to produce the desired amino alcohol. A more selective reagent for reductive amination is sodium cyanoborohydride (NaBH₃CN). chemicalbook.comorgsyn.org Unlike the more powerful sodium borohydride, sodium cyanoborohydride is a milder reducing agent that is stable in weakly acidic conditions (pH ~6), which are optimal for iminium ion formation and subsequent reduction. youtube.comyoutube.com The presence of the electron-withdrawing cyano group makes NaBH₃CN less nucleophilic and more selective for the protonated imine over the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct. youtube.comyoutube.com

Table 1: Comparison of Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Selectivity | Notes |

| Hydrogen/Palladium on Carbon (H₂/Pd/C) | Hydrogen gas pressure (e.g., 50 psi), Methanol solvent. | High | A common catalytic method that can also reduce other functional groups like alkenes and alkynes. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol solvent, often requires initial formation of the imine. | Moderate | Can also reduce the starting ketone to an alcohol, potentially lowering the yield of the desired amine. |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic pH (3-6), protic solvents like methanol. chemicalbook.comyoutube.com | High | Selective for the iminium ion over the carbonyl group, making it a preferred reagent for one-pot reductive aminations. youtube.comsigmaaldrich.com |

A more elaborate synthetic route utilizes simple and readily available precursors like phenol to construct the Methylsynephrine molecule through a series of chemical transformations. google.com This method allows for greater control over the molecular architecture.

This synthetic pathway commences with phenol as the starting material. google.com

Esterification: Phenol is first esterified, for example, with propionyl chloride in the presence of a base like morpholine, to yield phenol propionate (B1217596). google.com

Friedel-Crafts Rearrangement: The resulting phenol propionate undergoes a Fries rearrangement, a specific type of Friedel-Crafts reaction. Under the influence of a catalyst, the acyl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring, primarily at the para position, to form p-hydroxypropiophenone. google.com

The subsequent steps involve the introduction of the side chain's nitrogen atom. google.com Halogenation is a key step in functionalizing the intermediate for the subsequent amination. mt.com

Halogenation: The p-hydroxypropiophenone is brominated at the alpha-position to the ketone, yielding 2-bromo-1-(4-hydroxyphenyl) acetone (B3395972). google.com This reaction introduces a good leaving group (bromine) that facilitates the subsequent nucleophilic substitution. mt.com

Amination: The brominated intermediate then reacts with methylamine. The methylamine acts as a nucleophile, displacing the bromide to form 2-methylamino-1-(4-hydroxyphenyl) acetone. google.com

Reduction: Finally, the ketone group of 2-methylamino-1-(4-hydroxyphenyl) acetone is reduced to a hydroxyl group using a reducing agent like sodium borohydride to give the final product, 1-(4-hydroxyphenyl)-2-(methylamino)ethanol (Methylsynephrine). google.com

This multi-step approach, while longer, builds the target molecule from basic chemical feedstocks, offering flexibility and control throughout the synthesis. google.com

Multi-step Synthetic Sequences from Precursor Molecules (e.g., Phenol Derivatives)

Stereochemical Considerations in Chemical Synthesis

The presence of a chiral center at the benzylic carbon of the phenylethanolamine backbone means that methylsynephrine exists as two enantiomers. wikipedia.org The synthesis of such chiral compounds from achiral starting materials typically results in a racemic mixture. wikipedia.org

Most synthetic routes for this compound, if not employing a chiral catalyst or resolving agent, will produce a racemic mixture, meaning a 50:50 mixture of its (R)- and (S)-enantiomers. researchgate.netwikipedia.org This is a common outcome in organic synthesis when a new stereocenter is created in the absence of a chiral influence.

To obtain enantiomerically pure forms of methylsynephrine, chiral resolution techniques are necessary. wikipedia.org These methods separate the enantiomers from the racemic mixture. Common techniques include:

Diastereomeric Salt Formation: This is a widely used method where the racemic mixture is reacted with a chiral resolving agent, such as a chiral acid like (+)-tartaric acid or (-)-mandelic acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org Once separated, the desired enantiomer can be recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers based on their differential interactions with the CSP. numberanalytics.comnumberanalytics.com

Enzymatic Resolution: This method utilizes enzymes that selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer. libretexts.org

The choice of resolution technique depends on factors such as the properties of the compound, cost, and scalability. numberanalytics.com

Industrial Production Methods and Optimization Strategies

For industrial-scale production of this compound, the chosen synthetic route must be efficient, cost-effective, and scalable. patsnap.comgoogle.com The method starting from phenol is often favored for industrial production due to its simplicity, mild reaction conditions, and high yield. patsnap.comgoogle.com

Optimization strategies in industrial production focus on several key areas:

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time can significantly improve yield and purity. google.comnih.gov

Catalyst Selection: The choice of catalyst, for instance in the Friedel-Crafts and hydrogenation steps, is crucial for efficiency and selectivity. google.comgoogle.com

Solvent Use and Recovery: Optimizing solvent selection and implementing recovery and recycling processes can reduce costs and environmental impact. google.com

Process Control: Implementing robust process analytical technology (PAT) to monitor and control critical process parameters in real-time can ensure consistent product quality and optimize throughput. nih.gov

Downstream Processing: Efficient crystallization and purification methods are essential for obtaining the final product with the desired purity and physical characteristics. google.comnih.gov

The development of continuous manufacturing processes is also a growing trend in the pharmaceutical industry, offering potential advantages in terms of efficiency, consistency, and a smaller manufacturing footprint.

Advanced Analytical and Characterization Techniques in Research

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are pivotal for separating Methylsynephrine hydrochloride from any impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone in pharmaceutical analysis for both qualitative and quantitative assessments. nih.gov Its versatility allows for the separation, identification, and quantification of components within a mixture. preprints.org The technique's high resolution and accuracy make it indispensable for determining the purity of drug substances like this compound. preprints.org HPLC systems can be coupled with various detectors, such as UV-visible and fluorescence detectors, to enhance selectivity and sensitivity. anjs.edu.iq

In a typical HPLC setup for the analysis of amine compounds, a reversed-phase column (like a C18 or BIST™ B+) is often employed. sielc.com The mobile phase, a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve effective separation. nih.govsielc.com For instance, a method for analyzing related neurotransmitters used a mobile phase of 80% acetonitrile and 0.2% sulfuric acid with UV detection at 200 nm. sielc.com The retention time of the compound under specific conditions serves as a key identifier, while the peak area in the chromatogram is proportional to its concentration, allowing for accurate quantification. nih.gov

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | BIST™ B+, 4.6×150 mm, 5 µm, 100A |

| Mobile Phase | 80% Acetonitrile, 0.2% Sulfuric Acid |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 200 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical HPLC method based on parameters used for similar compounds and does not represent a specific analysis of this compound.

Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry (UHPLC-QTOF-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) represents a powerful analytical tool for complex sample analysis. researchgate.netnih.gov This hybrid technique combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and sensitivity of QTOF-MS. nih.gov UHPLC systems operate at higher pressures than conventional HPLC, allowing for the use of smaller particle-sized columns, which results in faster and more efficient separations. researchgate.net

QTOF-MS provides high-resolution mass data, enabling the accurate determination of the elemental composition of a compound and its fragments. bath.ac.uk This is particularly useful for identifying unknown impurities and metabolites. bath.ac.uk The coupling of UHPLC with QTOF-MS has been successfully applied in various fields, including pharmaceutical analysis and metabolomics, for the identification and quantification of a wide range of compounds. researchgate.netnih.govnih.gov For instance, in the analysis of pesticides, UHPLC-QTOF-MS demonstrated high sensitivity with limits of detection in the µg/kg range. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Sample Matrices

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex matrices such as biological fluids and environmental samples. nih.govnih.gov The method involves coupling a liquid chromatograph to a tandem mass spectrometer, which consists of two mass analyzers in series. nih.gov This setup allows for the selection of a specific parent ion, its fragmentation, and the detection of the resulting daughter ions, a process known as multiple reaction monitoring (MRM). nih.gov

This high degree of specificity significantly reduces interference from the sample matrix, a common challenge in LC-MS analysis. nih.gov LC-MS/MS has been widely adopted for the quantitative analysis of drugs and their metabolites due to its ability to achieve low detection limits. nih.gov For example, a developed LC-MS/MS method for various powdered medicinal drugs reported limits of detection ranging from 0.1 to 8.4 ng/mL. nih.gov The use of stable isotope-labeled internal standards can further improve the accuracy and precision of quantification by compensating for matrix effects and variations in instrument response. mdpi.comresearchgate.net

Thin-Layer Chromatography (TLC) for Alkaloid Detection

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique often used for the qualitative screening of alkaloids. psu.edunih.gov It involves spotting a sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a chamber with a suitable solvent system. psu.edu Different compounds in the sample migrate at different rates, resulting in their separation.

The separated spots can be visualized under UV light or by spraying with a visualizing reagent. nih.gov Dragendorff's reagent is a classic example of a visualizing agent that produces orange-brown spots with alkaloids. slideshare.netnih.gov More recently, enhanced versions of these reagents have been developed to improve sensitivity and specificity. nih.govresearchgate.net While TLC is primarily a qualitative tool, densitometric scanning of the plates can provide quantitative information, though it is generally less accurate than HPLC. psu.edu The hyphenation of TLC with mass spectrometry (TLC-MS) allows for the direct identification of the separated compounds from the plate, combining the simplicity of TLC with the structural information provided by MS. nih.govsigmaaldrich.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric methods are indispensable for determining the precise chemical structure of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique used for the definitive structural elucidation of organic compounds. hyphadiscovery.comspringernature.com It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net The standard set of NMR experiments for structure elucidation includes one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR, as well as two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.comresearchgate.net

¹H NMR provides information about the number and types of protons and their neighboring protons.

¹³C NMR reveals the number and types of carbon atoms in the molecule. researchgate.net

COSY experiments identify proton-proton couplings within the molecule. hyphadiscovery.com

HSQC spectra correlate protons directly to the carbons they are attached to. hyphadiscovery.com

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. hyphadiscovery.com

For complex molecules, advanced NMR techniques and high-field instruments are often necessary to resolve overlapping signals and obtain unambiguous structural assignments. dntb.gov.uaresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry has proven to be an indispensable tool for the structural confirmation and quantification of this compound. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) are frequently employed.

In a typical LC-MS/MS setup, the compound is first separated from other components in a sample matrix using liquid chromatography. The separated compound then enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) in positive mode is a common technique for this compound. The ionized molecules are then fragmented, and these fragments are detected. A characteristic transition for monitoring oxilofrine (methylsynephrine) is from a mass-to-charge ratio (m/z) of 212.1 to 167.0. High-resolution mass spectrometry (HRMS) is also utilized to confirm the molecular structure with high accuracy.

Method Validation Parameters in Research Settings

For any analytical method to be considered reliable and reproducible, it must undergo a thorough validation process. The International Council for Harmonisation (ICH) provides guidelines for this process.

Assessments of Linearity, Accuracy, and Precision

Method validation for this compound quantification involves establishing several key parameters.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. For this compound, a typical approach involves analyzing a series of solutions of known concentrations. The resulting data are then plotted to create a calibration curve, and a correlation coefficient (R²) is calculated. An R² value of ≥ 0.999 is generally considered acceptable.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of this compound is added to a sample matrix (spiking), and the percentage of the added compound that is detected is calculated. Recoveries between 95% and 105% are typically sought.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). An RSD of less than 2% is generally considered acceptable for both.

Table 1: Representative Method Validation Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Linearity | |

| Concentration Range | 50–150 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Accuracy | |

| Recovery | 95–105% |

| Precision | |

| Intra-day RSD | <2% |

| Inter-day RSD | <2% |

This table presents typical acceptance criteria for method validation based on ICH guidelines.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.com

For this compound, these limits are often determined using the signal-to-noise ratio method. A signal-to-noise ratio of 3:1 is commonly used to establish the LOD, while a ratio of 10:1 is used for the LOQ. In some multi-residue methods, the LOQs for similar compounds can be in the range of 1–10 µg/kg. mdpi.com

Stability Research Methodologies and Monitoring

Understanding the stability of this compound is crucial for ensuring the integrity of research samples and for developing stable formulations. Stability-indicating assay methods (SIAM) are developed to separate the intact drug from its degradation products.

Forced degradation studies are a key component of this research. asianjpr.com These studies involve subjecting the compound to various stress conditions more severe than accelerated stability testing to predict its degradation pathways. asianjpr.comnih.gov Common stress conditions include:

Acid and Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions, often with heating, to assess its susceptibility to hydrolysis. asianjpr.comnih.gov

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to evaluate its oxidative stability. Studies have shown that with 3% H₂O₂ at 60°C, significant degradation of methylsynephrine can occur within 24 hours.

Thermal Degradation: The compound is exposed to high temperatures to assess its stability under heat stress.

Photodegradation: The compound is exposed to light to determine its sensitivity to photodegradation.

The degradation products formed during these studies are then identified and characterized, often using LC-MS/MS. The stability of the compound is monitored by periodically assaying its purity, typically using High-Performance Liquid Chromatography (HPLC). For long-term stability assessment in research settings, it is recommended to store the compound in airtight, light-resistant containers at 2–8°C.

Table 2: Forced Degradation Conditions for this compound Stability Studies

| Stress Condition | Reagent/Parameter | Typical Conditions |

|---|---|---|

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N HCl, reflux for 8 hours |

| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N NaOH, reflux for 8 hours |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂, 60°C for 24 hours |

| Thermal | Heat | Elevated temperatures (e.g., 80°C) |

| Photochemical | Light Exposure | Exposure to UV or fluorescent light |

This table outlines common stress conditions used in forced degradation studies as per general guidelines. asianjpr.comnih.gov

Adrenergic Receptor (ADR) Agonism Profile

Methylsynephrine exhibits a profile of agonism at various adrenergic receptor subtypes, which are G-protein coupled receptors that mediate the physiological responses to the catecholamines epinephrine (B1671497) and norepinephrine (B1679862).

Research indicates that Methylsynephrine interacts with α-adrenergic receptors. It has been described as an α-adrenergic receptor agonist, with a specific action on the alpha-1 adrenergic receptor, leading to effects such as vasoconstriction. wikipedia.orgdrugbank.com One study investigating a range of phenethylamines, including methylsynephrine, reported interaction with adrenergic α1A and α2A receptors at submicromolar concentrations. researchgate.net

A comprehensive in vitro study provided quantitative data on the activation of human adrenergic receptors by methylsynephrine. The potency (EC₅₀) and efficacy (Eₘₐₓ) values at the α₁-adrenergic receptor subtypes were determined and are presented in the table below. The efficacy is expressed as a percentage of the maximal response induced by the endogenous agonist, adrenaline.

| Adrenergic Receptor Subtype | EC₅₀ (µM) | Eₘₐₓ (% of Adrenaline) |

| α₁A | 2.9 | 98% |

| α₁B | 5.0 | 96% |

| α₁D | 3.9 | 101% |

| α₂A | 139 | 92% |

| α₂B | >1000 | - |

Data sourced from a study on the in vitro activation of human adrenergic receptors by phenethylamine (B48288) analogues.

Methylsynephrine's sympathomimetic action also extends to the β-adrenergic receptors, although its activity at these subtypes is comparatively lower than at the α₁-receptors. The same in vitro study that provided data for the alpha receptors also quantified the activity of methylsynephrine at β₁ and β₂ adrenergic receptors.

| Adrenergic Receptor Subtype | EC₅₀ (µM) | Eₘₐₓ (% of Adrenaline) |

| β₁ | 39 | 78% |

| β₂ | 30 | 85% |

Data sourced from a study on the in vitro activation of human adrenergic receptors by phenethylamine analogues.

To understand the pharmacological profile of this compound, it is useful to compare its receptor selectivity with structurally related compounds like p-Synephrine and Phenylephrine (m-Synephrine).

The following table provides a comparative overview of the receptor potencies for these compounds.

| Compound | Receptor Subtype | Potency (pD₂) |

| p-Synephrine | α₁ | 4.81 |

| α₂ | 4.48 | |

| l-p-Synephrine | α₁ | 5.38 |

| d-p-Synephrine | α₁ | 3.50 |

| Phenylephrine (l-isomer) | α₁ | 7.50 |

pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Molecular and Cellular Mechanisms of Action

The interaction of this compound with adrenergic receptors initiates a cascade of intracellular events that underpin its pharmacological effects.

Activation of α₁-adrenergic receptors by agonists typically leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm, thereby increasing the intracellular calcium concentration.

A study on various phenethylamine analogues, including methylsynephrine, utilized cell lines overexpressing human adrenergic receptors and measured the activation of these receptors by monitoring the fluorescent Ca²⁺ response. nih.gov The results demonstrated that methylsynephrine is capable of activating α₁ and β adrenergic receptors, leading to an increase in intracellular calcium. The efficacy (Eₘₐₓ) values, representing the maximal calcium response relative to adrenaline, confirm that methylsynephrine can induce a significant intracellular calcium influx upon binding to these receptors. nih.gov

A significant component of Methylsynephrine's mechanism of action is its indirect sympathomimetic effect, which involves the modulation of norepinephrine. Studies have shown that Methylsynephrine acts as a norepinephrine releasing agent. wikipedia.org

In vitro experiments on rat cardiac ventricular sections demonstrated that oxilofrine (methylsynephrine) can induce the release of noradrenaline, with this effect beginning at a concentration of 10⁻⁵ mol/l and reaching a 30% release at 5x10⁻⁵ mol/l. nih.gov The same study also found that oxilofrine is a potent inhibitor of noradrenaline storage, with a 60% inhibition observed at a concentration of 5x10⁻⁵ mol/l. nih.gov

Influence on Adrenergic Activity and Metabolic Rate Pathways

Methylsynephrine, also known as oxilofrine or p-hydroxyephedrine, is a sympathomimetic compound that exerts its effects by interacting with the adrenergic system. caringsunshine.comopss.org As a sympathomimetic agent, it mimics the actions of endogenous catecholamines like adrenaline and noradrenaline. caringsunshine.com Its primary mechanism involves stimulating adrenergic receptors, particularly beta-adrenergic receptors. caringsunshine.com This stimulation can lead to an increase in heart rate and myocardial contractility. webmd.comwikipedia.org

The interaction with adrenergic receptors also influences metabolic processes. Some preliminary animal and human studies suggest that methylsynephrine may enhance metabolic rate and energy expenditure. caringsunshine.com This thermogenic effect is attributed to its potential to promote lipolysis, the breakdown of fats for energy. caringsunshine.com The activation of β-3 adrenoceptors, which are present in adipose tissue and skeletal muscle, is believed to play a role in regulating energy balance and the homeostasis of glucose and fat. nih.gov By stimulating these receptors, sympathomimetic compounds can increase the resting metabolic rate and enhance the utilization of fat as an energy source. nih.govnih.gov

| Pathway | Effect | Mechanism |

|---|---|---|

| Adrenergic Activity | Stimulatory | Acts as an agonist at adrenergic receptors, mimicking endogenous catecholamines. caringsunshine.comwikipedia.org |

| Cardiovascular | Increased Heart Rate & Blood Pressure | Stimulation of beta-adrenergic receptors in the heart. caringsunshine.comwebmd.com |

| Metabolic Rate | Enhanced Energy Expenditure | Potential increase in thermogenesis and lipolysis. caringsunshine.com |

| Substrate Utilization | Increased Fat Oxidation | Stimulation of β-3 adrenoceptors may promote the use of fat for energy. nih.gov |

Interaction with G Protein-Coupled Receptors (GPCRs) and Adenylyl Cyclase/cAMP Signaling

The adrenergic receptors that Methylsynephrine interacts with are members of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgpurdue.edu GPCRs are integral membrane proteins that play a crucial role in cell communication by transducing extracellular signals into intracellular responses. nih.govfrontiersin.org When a ligand, such as Methylsynephrine, binds to a stimulatory GPCR (like a β-adrenergic receptor), it induces a conformational change in the receptor.

This change activates an associated heterotrimeric G protein, specifically the Gs (stimulatory) alpha subunit. wikipedia.org The activated Gs alpha subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) and subsequently activates the enzyme adenylyl cyclase. wikipedia.org Adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP). wikipedia.orgpurdue.edu

The increase in intracellular cAMP levels activates the cAMP-dependent pathway. wikipedia.org cAMP acts as a second messenger, initiating a signaling cascade primarily through the activation of Protein Kinase A (PKA). frontiersin.org This cascade ultimately leads to the physiological responses associated with adrenergic stimulation, such as increased heart rate and lipolysis. caringsunshine.comfrontiersin.org The specificity of this signaling is achieved through the organization of these components—GPCRs, adenylyl cyclase, and effector proteins—into multiprotein complexes within the cell membrane. wikipedia.org

Structural-Activity Relationship (SAR) Studies

The pharmacological activity of Methylsynephrine is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies of β-phenylethylamines provide insight into how specific molecular features influence receptor interaction and metabolic fate.

Influence of the N-Methyl Group on Receptor Binding, Lipophilicity, and Metabolism

The presence of a methyl group on the amine nitrogen (the N-methyl group) is a key structural feature of Methylsynephrine. In the broader class of phenethylamines, the size of the substituent on the amino group influences receptor selectivity. derangedphysiology.com While smaller substituents tend to favor alpha-adrenergic activity, larger groups generally confer greater beta-receptor selectivity. The N-methyl group in Methylsynephrine contributes to its activity at both α- and β-adrenergic receptors.

From a metabolic standpoint, the N-methyl group, in conjunction with other structural features, can influence the compound's susceptibility to enzymatic degradation. For instance, substitution on the alpha-carbon (the carbon adjacent to the amine group) can hinder metabolism by Monoamine Oxidase (MAO), an enzyme that degrades many catecholamines. derangedphysiology.com

Impact of Catechol Structure Absence on Receptor Selectivity

Maximal agonist activity at adrenoceptors is typically observed in compounds containing a catechol moiety—a benzene ring with two hydroxyl (-OH) groups at the 3 and 4 positions. uobasrah.edu.iq Methylsynephrine is not a catecholamine; it possesses only a single hydroxyl group at the 4-position of the phenyl ring. wikipedia.org

The absence of the catechol structure significantly impacts its pharmacological profile. Firstly, it reduces the potency of the compound at both α- and β-receptors compared to catecholamines like epinephrine. uobasrah.edu.iq The hydroxyl groups of the catechol ring are critical for high-affinity receptor binding. derangedphysiology.com Secondly, the absence of the 3-OH group confers a degree of selectivity. For example, removing the 3-OH group from epinephrine to yield phenylephrine results in a compound that is selective for the α1-receptor. uobasrah.edu.iq Similarly, the single 4-OH group in Methylsynephrine influences its binding affinity across the spectrum of adrenergic receptors.

Furthermore, the catechol structure is a substrate for the enzyme Catechol-O-methyltransferase (COMT). uobasrah.edu.iq Because Methylsynephrine lacks this structure, it is not metabolized by COMT, which contributes to improved oral bioavailability and a longer duration of action compared to endogenous catecholamines. derangedphysiology.comuobasrah.edu.iq

Stereoisomeric Activity Differences (d- and l-Enantiomers, R- and S-Configurations)

Like many phenethylamines, Methylsynephrine is a chiral molecule and can exist as different stereoisomers. wikipedia.orgbiomedgrid.com Molecules that are non-superposable mirror images of each other are known as enantiomers. biomedgrid.communi.cz These spatial differences can lead to significant variations in pharmacological activity because biological targets like receptors and enzymes are themselves chiral and will interact differently with each enantiomer. biomedgrid.com

For sympathomimetic amines such as synephrine (B1677852) and octopamine, it is well-established that the l-enantiomer (corresponding to the R-configuration at the β-carbon) is significantly more potent than the d-enantiomer. wikipedia.orgnih.gov Studies on synephrine have shown the l-isomer to be the more potent enantiomer in producing vasoconstrictor activity. wikipedia.org The potency of the (+)-forms (d-enantiomers) of synephrine and octopamine at both alpha-1 and alpha-2 adrenoceptors is one to two orders of magnitude less than that of their (-)-counterparts (l-enantiomers). nih.gov This principle generally applies to β-hydroxy-phenethylamines, where the l-enantiomer exhibits greater biological activity. wikipedia.org Therefore, it is expected that the l-enantiomer of Methylsynephrine would be the more pharmacologically active isomer.

| Structural Feature | Influence on Pharmacology |

|---|---|

| N-Methyl Group | Contributes to β-receptor selectivity and influences metabolic stability. derangedphysiology.com |

| Absence of Catechol Moiety | Reduces overall potency, alters receptor selectivity, and prevents metabolism by COMT, increasing duration of action. derangedphysiology.comuobasrah.edu.iq |

| Stereoisomerism | The l-enantiomer is expected to be significantly more potent than the d-enantiomer at adrenergic receptors. wikipedia.orgnih.gov |

Comparative Pharmacology with Related Sympathomimetic Amines

Methylsynephrine (p-hydroxyephedrine) belongs to a class of phenethylamine alkaloids and shares structural similarities with other sympathomimetic amines, including synephrine, ephedrine, and phenylephrine (m-synephrine). wikipedia.orgwikipedia.org Despite these similarities, subtle structural differences result in distinct pharmacological profiles. nih.gov

Methylsynephrine vs. Synephrine: Methylsynephrine is the α-methylated analog of p-synephrine. wikipedia.org This addition of a methyl group to the alpha-position of the side chain differentiates it from synephrine. While both compounds act on adrenergic receptors, this structural change can alter potency and receptor selectivity.

Methylsynephrine vs. Ephedrine: Methylsynephrine is the 4-hydroxylated analog of ephedrine. wikipedia.org Ephedrine lacks any hydroxyl group on its phenyl ring, whereas Methylsynephrine has one at the para-position. This difference in polarity makes Methylsynephrine less able to penetrate the blood-brain barrier compared to ephedrine. wikipedia.org Furthermore, ephedrine has both direct and indirect sympathomimetic actions (causing the release of norepinephrine), while compounds with hydroxyl substitutions on the phenyl ring, like Methylsynephrine, tend to be more direct-acting sympathomimetics. wikipedia.orgwikipedia.org

| Compound | Key Structural Difference from Methylsynephrine | Resulting Pharmacological Difference |

|---|---|---|

| p-Synephrine | Lacks the α-methyl group on the side chain. wikipedia.org | Alters potency and receptor selectivity profile. |

| Ephedrine | Lacks the 4-hydroxyl group on the phenyl ring. wikipedia.org | Ephedrine has higher CNS penetration and significant indirect sympathomimetic action. wikipedia.org |

| Phenylephrine (m-synephrine) | Hydroxyl group is at the 3-position (meta) instead of the 4-position (para). wikipedia.org | Phenylephrine is a more selective α1-adrenergic agonist. uobasrah.edu.iqnih.gov |

An in-depth examination of this compound reveals a complex pharmacological profile, particularly when contrasted with structurally related sympathomimetic amines. This article focuses on the nuanced differences in receptor interactions and the critical aspect of central nervous system penetration.

Preclinical Biological Research and Functional Studies

In Vitro Cellular and Isolated Tissue Studies

In vitro studies using isolated cells and tissues have been crucial in characterizing the pharmacological profile of methylsynephrine at the cellular and molecular level.

Research on isolated tissues has confirmed the stimulant properties of methylsynephrine. Studies on isolated rat hearts and spleen sections have demonstrated that oxilofrine affects catecholamine metabolism, which is fundamental to its cardiovascular effects. nih.gov

Noradrenaline Release and Storage: In vitro experiments have shown that methylsynephrine (oxilofrine) releases noradrenaline from cardiac ventricular sections of rats. nih.gov This effect was observed to begin at a concentration of 10⁻⁵ mol/l. nih.gov Furthermore, the compound is a potent inhibitor of noradrenaline storage in the heart, with a 60% inhibition observed at a concentration of 5 x 10⁻⁵ mol/l. nih.govnih.gov By both releasing noradrenaline and inhibiting its storage, methylsynephrine effectively increases the concentration of this neurotransmitter at postsynaptic receptors, leading to sympathomimetic effects like cardiac stimulation. nih.govnih.gov

Table 1: Effects of Methylsynephrine (Oxilofrine) on Noradrenaline in Isolated Rat Cardiac Tissue

| Parameter | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|

| Noradrenaline Release | Starts at 10⁻⁵ mol/l | Initiates the release of noradrenaline from cardiac ventricular sections. | nih.gov |

| Noradrenaline Storage Inhibition | 5 x 10⁻⁵ mol/l | Causes 60% inhibition of noradrenaline storage. | nih.gov |

| Noradrenaline Storage Inhibition (DI) | 1.5 X 10⁻⁶ mol/l | Identified as an excellent inhibitor of noradrenaline storage. | nih.gov |

While methylsynephrine has been marketed in some supplements for weight loss, suggesting a potential role in fat metabolism, direct scientific evidence from adipose cell models is not extensively documented in the available literature. Lipolysis, the breakdown of triglycerides into glycerol (B35011) and free fatty acids, is a key process in fat reduction. Standard in vitro models, such as 3T3-L1 adipocytes, are commonly used to assess the lipolytic potential of compounds by measuring the release of glycerol into the culture medium. researchgate.netmdpi.comnih.govresearchgate.net Although studies have demonstrated the lipolytic activity of related compounds like synephrine (B1677852), specific data on methylsynephrine hydrochloride's direct effect on adipocyte lipolysis remains limited. researchgate.net

Methylsynephrine has been shown to modulate the activity of certain enzymes involved in neurotransmitter synthesis.

Tyrosine Hydroxylase and Dopamine-beta-Hydroxylase: In vitro investigations have revealed that the sympathomimetic action of oxilofrine is associated with an increase in the enzymatic activity of tyrosine hydroxylase and dopamine-beta-hydroxylase. nih.gov These enzymes are critical in the biosynthesis pathway of catecholamines like noradrenaline. nih.gov

There is limited specific data from the searched literature regarding the direct modulatory effects of this compound on cytochrome P450 (CYP450) enzymes or phosphodiesterases (PDE). nih.govwashington.edu

Direct research into the anti-inflammatory effects of methylsynephrine via pathways such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) is limited. However, its mechanism of releasing norepinephrine (B1679862) provides a potential indirect link. Norepinephrine has been shown to activate the p38 MAPK pathway in T-lineage cells. nih.gov This suggests a possible, though not directly investigated, role for methylsynephrine in modulating cellular stress and inflammatory signaling pathways through its influence on catecholamine levels.

Direct studies on the anti-cancer activity of this compound are scarce. However, research on a closely related compound, R-(-)-beta-O-methylsynephrine, has provided some insights into potential anti-angiogenic effects. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.

Inhibition of Endothelial Cell Growth: In cell proliferation assays, R-(-)-beta-O-methylsynephrine was found to more strongly inhibit the growth of human umbilical vein endothelial cells (HUVECs) compared to other normal and cancer cell lines tested. nih.gov It also inhibited vascular endothelial growth factor (VEGF)-induced invasion and tube formation of HUVECs, key processes in angiogenesis. nih.gov

Table 2: In Vitro Anti-Angiogenic Activity of R-(-)-beta-O-methylsynephrine

| Assay | Cell Line | Effect | Reference |

|---|---|---|---|

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Strongly inhibited cell growth. | nih.gov |

| Cell Invasion | HUVECs | Inhibited VEGF-induced invasion. | nih.gov |

| Tube Formation | HUVECs | Inhibited VEGF-induced tube formation. | nih.gov |

In Vivo Animal Model Studies

In vivo studies in animal models have corroborated some of the in vitro findings, particularly concerning methylsynephrine's effect on the sympathetic nervous system and the anti-angiogenic potential of related compounds.

Noradrenaline Biosynthesis: In vivo investigations in rats determined that methylsynephrine (oxilofrine) accelerates noradrenaline biosynthesis in the heart. nih.gov This is consistent with in vitro findings showing increased activity of enzymes involved in catecholamine synthesis. nih.gov

Anti-Angiogenic Activity: The anti-angiogenic activity of the related compound, R-(-)-beta-O-methylsynephrine, was validated in vivo using the chorioallantoic membrane (CAM) assay in growing chick embryos. nih.gov This model confirmed the compound's ability to inhibit the formation of new blood vessels. nih.gov

Characterization of Central Adrenergic Receptor Binding in Brain Tissue

The central nervous system (CNS) contains both α- and β-adrenergic receptors, which mediate the actions of norepinephrine and epinephrine (B1671497). These receptors are crucial in regulating functions such as arousal, mood, and attention. The psychoactive properties of sympathomimetic amines like methylsynephrine are predicated on their ability to interact with these central adrenergic systems.

Preclinical evaluation of a compound's central adrenergic activity typically involves radioligand binding assays in brain tissue preparations to determine its affinity for various adrenergic receptor subtypes. psu.edu For instance, studies on other compounds have utilized ligands like [3H]dihydroergocryptine for α-adrenergic receptors and [3H]dihydroalprenolol for β-adrenergic receptors to quantify binding characteristics in regions like the cortex and hippocampus. psu.edu

While methylsynephrine is known to act on adrenergic receptors peripherally to stimulate the heart and increase blood pressure, specific preclinical studies detailing the quantitative binding affinities and receptor subtype selectivity of this compound within brain tissue are not extensively documented in the available scientific literature. nutraingredients-usa.com Its structural similarity to other adrenergic agonists suggests it would bind to central α- and β-adrenoceptors, but further research is required to fully characterize this profile. The stimulation of sympathetic receptors in the brain by various agents has been shown to influence physiological outcomes such as blood pressure. nih.gov

Effects on Norepinephrine Uptake in Cardiac Models

The sympathetic nervous system regulates cardiac function largely through the release of norepinephrine, which is cleared from the synapse by the norepinephrine transporter (NET). The inhibition of this transporter increases the concentration and dwell time of norepinephrine in the synaptic cleft, enhancing adrenergic signaling.

Research into the structure-activity relationships of phenethanolamines provides insight into the likely effects of methylsynephrine on norepinephrine uptake in cardiac tissue. nih.gov Studies on a series of related compounds have shown that meta- and para-hydroxyphenethanolamines exhibit a high affinity for norepinephrine uptake sites in cardiac noradrenergic terminals. nih.gov Methylsynephrine, which is chemically p-hydroxymethylephedrine, falls into this structural class. This suggests that it likely acts as an inhibitor of norepinephrine reuptake in cardiac models. nih.gov Such an action would lead to increased stimulation of cardiac adrenoceptors, consistent with its known physiological effects of increasing heart rate and blood pressure. nutraingredients-usa.comresearchgate.net

| Target/Process | Model | Key Finding | Reference |

|---|---|---|---|

| Central Adrenergic Receptors | Brain Tissue (General) | Expected to bind to α- and β-adrenoceptors due to its sympathomimetic structure, though specific binding affinity studies in the brain are not detailed in the literature. | psu.edunih.gov |

| Norepinephrine Uptake | Cardiac Models | Inferred to have a high affinity for and inhibit norepinephrine uptake sites, based on structure-activity relationships of p-hydroxyphenethanolamines. | nih.gov |

| Trace Amine-Associated Receptors (TAARs) | N/A (Inference) | Potential for interaction is hypothesized due to structural similarity to known TAAR1 ligands like ephedrine, but direct binding studies are lacking. | wikipedia.orgnih.gov |

Investigations into Trace Amine-Associated Receptors (TAARs)

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that respond to trace amines, a group of endogenous compounds structurally related to classical monoamine neurotransmitters. wikipedia.orgyoutube.com TAAR1, the most studied of these receptors, is expressed in the CNS and modulates dopaminergic, serotonergic, and glutamatergic systems. nih.govyoutube.com It is a known target for various psychostimulants, including amphetamine and ephedrine. wikipedia.org

Neuropharmacological Assessments and Behavioral Paradigms

The neuropharmacological assessment of a CNS-active compound typically involves a battery of behavioral tests in animal models to evaluate its effects on locomotion, anxiety, and reward pathways. As a compound with stimulant properties acting on the adrenergic system, it would be expected that methylsynephrine could produce increases in locomotor activity and other behavioral changes consistent with CNS stimulation.

Despite its known stimulant properties, specific preclinical studies employing standardized behavioral paradigms (e.g., open-field test, elevated plus maze, conditioned place preference) to formally characterize the neuropharmacological and behavioral profile of this compound are not described in the available research. The majority of the focus in the literature has been on its physiological effects, particularly on the cardiovascular system, and its identification as an undeclared ingredient in dietary supplements. nutraingredients-usa.comresearchgate.net

Biosynthetic and Metabolic Pathway Research Relevant to Analogues

Exploration of Natural Precursors and Related Alkaloids in Plants (e.g., Citrus aurantium, Dolichothele sphaerica)

The investigation of plant species known to produce phenethylamine (B48288) alkaloids is crucial for identifying the natural precursors and structural analogues of methylsynephrine. Organisms like Citrus aurantium (bitter orange) and the cactus Dolichothele sphaerica are notable for their production of these compounds.

Citrus aurantium is a well-documented source of p-synephrine, the primary protoalkaloid in the fruit. nih.govnih.gov The biosynthesis of p-synephrine in Citrus species begins with the amino acid L-tyrosine. nih.gov In addition to p-synephrine, bitter orange contains a variety of other related phenethylamine alkaloids, including tyramine, N-methyltyramine, octopamine, and hordenine. nih.gov Methylsynephrine itself is considered a synthetic derivative of p-synephrine and has been identified as an adulterant in some dietary supplements. nih.gov

The cactus Dolichothele sphaerica is another plant that produces β-phenethylamine alkaloids. nih.gov While specific research on methylsynephrine precursors in this species is limited, studies have confirmed the presence of phenethylamine and dolichotheline. troutsnotes.comtroutsnotes.com The occurrence of these foundational alkaloid structures highlights the presence of the necessary biosynthetic machinery for producing a range of phenethylamine derivatives.

Below is a table summarizing the natural precursors and related alkaloids found in these plants.

Table 1: Natural Precursors and Related Alkaloids in Selected Plants

| Plant Species | Precursor/Alkaloid | Chemical Class | Reference |

|---|---|---|---|

| Citrus aurantium (Bitter Orange) | p-Synephrine | Protoalkaloid | nih.gov |

| Tyramine | Phenethylamine | nih.gov | |

| N-Methyltyramine | Phenethylamine | nih.gov | |

| Octopamine | Phenethylamine | nih.gov | |

| Hordenine | Phenethylamine | nih.gov | |

| L-Tyrosine | Amino Acid Precursor | nih.gov | |

| Dolichothele sphaerica | Phenethylamine | Phenethylamine | troutsnotes.com |

| Dolichotheline | Alkaloid | troutsnotes.com |

Enzymatic Transformations in Related Catecholamine and Phenethylamine Biosynthesis (e.g., AADC, DBH, COMT, PNMT, AAAH)

The biosynthesis of methylsynephrine analogues is intrinsically linked to the broader pathways of catecholamine and phenethylamine synthesis. This process involves a series of enzymatic transformations that modify precursor amino acids to produce a diverse array of bioactive amines. nih.govnih.gov The key enzymes in this pathway—Aromatic L-Amino Acid Decarboxylase (AADC), Dopamine (B1211576) β-hydroxylase (DBH), Catechol-O-methyltransferase (COMT), Phenylethanolamine N-methyltransferase (PNMT), and Aromatic Amino Acid Hydroxylases (AAAH)—are central to understanding how these compounds are formed. pharmaguideline.comnih.govresearchgate.net

The general pathway begins with an aromatic amino acid, such as phenylalanine or tyrosine. nih.govbioone.org Aromatic amino acid hydroxylases (AAAHs) can hydroxylate these precursors. researchgate.netebi.ac.uk Subsequently, Aromatic L-amino acid decarboxylase (AADC) removes the carboxyl group, forming a primary amine like dopamine or tyramine. nih.govnih.gov This amine can then be further modified. Dopamine β-hydroxylase (DBH) adds a hydroxyl group to the β-carbon of the ethylamine (B1201723) side chain, a critical step in forming norepinephrine (B1679862) from dopamine. wikipedia.orgnih.gov Finally, Phenylethanolamine N-methyltransferase (PNMT) can transfer a methyl group to the nitrogen atom of the amine. nih.govnih.gov Concurrently, enzymes like Catechol-O-methyltransferase (COMT) are involved in the metabolic breakdown of these compounds by methylating hydroxyl groups on the catechol ring. pharmaguideline.com

Table 2: Key Enzymes in Phenethylamine and Catecholamine Biosynthesis

| Enzyme | Abbreviation | Function | Role in Pathway | Reference |

|---|---|---|---|---|

| Aromatic L-Amino Acid Decarboxylase | AADC | Catalyzes the decarboxylation of aromatic L-amino acids. | Converts L-DOPA to dopamine and 5-HTP to serotonin; also acts on phenylalanine and tyrosine to form trace amines. | nih.govnih.govrarediseases.org |

| Dopamine β-hydroxylase | DBH | Catalyzes the β-hydroxylation of dopamine. | Converts dopamine to norepinephrine; can also hydroxylate other phenylethylamine derivatives. It is a copper-dependent enzyme. | wikipedia.orgnih.govnih.gov |

| Catechol-O-methyltransferase | COMT | Transfers a methyl group from S-adenosylmethionine to a catechol hydroxyl group. | Primarily involved in the metabolic degradation of catecholamines like dopamine, norepinephrine, and epinephrine (B1671497). | pharmaguideline.comnih.gov |

| Phenylethanolamine N-methyltransferase | PNMT | Catalyzes the N-methylation of norepinephrine. | The final step in the biosynthesis of epinephrine from norepinephrine. | nih.govnih.gov |

| Aromatic Amino Acid Hydroxylase | AAAH | A family of enzymes that hydroxylate aromatic amino acids. | Includes Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH), and Tryptophan Hydroxylase (TrpH), initiating the synthesis pathways. | researchgate.netnih.govnih.gov |

Comparative Biotransformation Studies of Related Compounds

Comparative biotransformation studies of compounds structurally similar to methylsynephrine provide insight into their metabolic fate and the potential for creating novel derivatives. The enzymatic machinery that modifies natural phenethylamines can also act on related synthetic and xenobiotic structures.

For instance, Dopamine β-hydroxylase (DBH) is not only crucial for endogenous catecholamine synthesis but also participates in the metabolism of related xenobiotics. It has been shown to catalyze the beta-hydroxylation of amphetamine, converting it to norephedrine. wikipedia.org This demonstrates the capacity of these enzymes to modify substrates with a core phenethylamine skeleton.

Studies on the biosynthesis of Ephedra-type alkaloids have also revealed enzymatic pathways for their creation. Biocatalytic methods using enzymes like carboligases and transaminases can produce various nor(pseudo)ephedrine analogs. nih.gov Furthermore, imine reductases have been screened for their ability to perform reductive amination on phenylacetylcarbinol analogs, leading to the synthesis of structurally diverse Ephedra-type alkaloids with different N-group modifications. nih.gov

The metabolism of p-synephrine, the unmethylated analogue of methylsynephrine, involves binding to adrenergic receptors, particularly β-3 adrenoreceptors, which is associated with metabolic processes like lipolysis. nih.gov While the complete metabolic breakdown pathway is complex, it illustrates the biological activity and transformation potential of this class of compounds. These studies collectively show that the enzymes involved in phenethylamine metabolism have a degree of substrate flexibility, allowing them to process a range of related structures, which is a key consideration in understanding the biotransformation of compounds like methylsynephrine.

Q & A

Q. How to characterize Methylsynephrine hydrochloride for purity and identity in laboratory settings?

Methodological Answer: Utilize high-performance liquid chromatography (HPLC) with a validated mobile phase (e.g., hexanesulfonic acid adjusted to pH 2.0) and reference standards for quantitative analysis . Confirm structural identity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), as described in analytical certificates . For impurity profiling, employ chromatographic separation techniques and compare retention times against known impurities listed in pharmacopeial monographs .

Q. What are the optimal storage conditions to ensure the stability of this compound in research settings?

Methodological Answer: Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation. Stability studies should include periodic HPLC assays to monitor purity under varying storage conditions (e.g., room temperature vs. refrigeration) .

Q. What analytical techniques are recommended for quantifying this compound in experimental samples?

Methodological Answer: Reverse-phase HPLC with UV detection is widely used. Prepare the mobile phase using a mixture of water, acetonitrile, and ion-pairing agents (e.g., sodium hexanesulfonate) to enhance peak resolution . Validate the method for linearity (e.g., 80–120% of target concentration), accuracy (recovery ≥98%), and precision (RSD <2%) .

Advanced Research Questions

Q. How to design a stability-indicating assay method (SIAM) for this compound under forced degradation conditions?

Methodological Answer: Subject the compound to stress conditions (acid/base hydrolysis, oxidation, thermal/photo degradation). Use gradient HPLC to separate degradation products and confirm method specificity. Quantify degradation using peak area normalization against unstressed samples . Identify major degradation products via LC-MS/MS and compare to pharmacopeial impurity standards .

Q. What strategies are effective in resolving co-elution issues of this compound with structurally similar impurities during chromatographic analysis?

Methodological Answer: Optimize the mobile phase pH and organic modifier ratio (e.g., acetonitrile:water from 20:80 to 40:60). Alternatively, employ chiral columns or ion-pair chromatography to separate enantiomers or charged analogs . Validate resolution factors (>1.5) using spiked samples with known impurities .

Q. How to validate an analytical method for this compound in accordance with ICH guidelines?

Methodological Answer: Follow ICH Q2(R1) parameters:

Q. What experimental approaches are used to assess the in vitro metabolic stability of this compound in hepatic microsomes?

Methodological Answer: Incubate the compound with liver microsomes and NADPH cofactor. Quantify parent compound depletion over time using LC-MS/MS. Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance using scaling factors .

Q. How to reconcile discrepancies in bioanalytical data when quantifying this compound in complex biological matrices?

Methodological Answer: Use matrix-matched calibration curves and internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement in LC-MS/MS. Validate extraction efficiency (>85%) via spike-and-recovery experiments in plasma or tissue homogenates .

Q. What are the critical considerations for impurity profiling of this compound in compliance with pharmacopeial standards?

Methodological Answer: Identify specified impurities (e.g., process-related or degradation products) using reference standards (e.g., EP/JP/USP monographs). Set reporting thresholds (e.g., 0.1% for unknown impurities) and qualify impurities via toxicological assessment .

Q. How to design a pharmacokinetic study for this compound that accounts for its stereochemical configuration?

Methodological Answer: Use chiral HPLC or capillary electrophoresis to quantify individual enantiomers in plasma. Establish enantiomer-specific pharmacokinetic parameters (Cmax, Tmax, AUC) and compare metabolic pathways using hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.